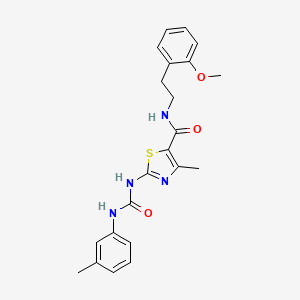
N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives class, which has garnered attention for its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a carboxamide group, and various aromatic substituents, contributing to its unique biological properties. The specific structural formula is as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 334.41 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division and proliferation .
- Enzyme Interaction : The compound may also inhibit or modulate the activity of certain enzymes involved in cancer cell metabolism and survival.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the low nM range against melanoma and prostate cancer cells .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |
| ATCAA-1 | Melanoma | 1.8 - 2.6 |
| SMART Compounds | Various Cell Lines | 0.124 - 3.81 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the aromatic rings and linker regions significantly affect the biological potency of these compounds. For example, replacing certain substituents can lead to marked changes in cytotoxicity .
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Study on Prostate Cancer Cells : A study assessed the effects of a thiazole derivative similar to this compound on prostate cancer cells, demonstrating an IC₅₀ value of approximately 1 µM, indicating potent activity .
- Melanoma Cell Lines Examination : Another study highlighted that modifications leading to enhanced lipophilicity improved cellular uptake and resulted in lower IC₅₀ values against melanoma cells .
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-7-6-9-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-8-4-5-10-18(16)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRDMCALXSJJKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














